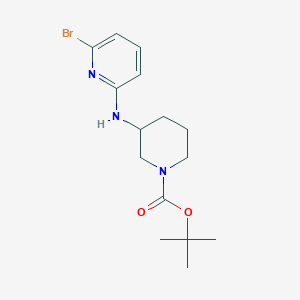

tert-Butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate

Description

This compound features a piperidine ring substituted at the 3-position with an amino group linked to a 6-bromopyridin-2-yl moiety. The tert-butyl carbamate group at the 1-position of the piperidine enhances steric bulk and stability, making the compound suitable for applications in medicinal chemistry and agrochemical intermediates.

Properties

IUPAC Name |

tert-butyl 3-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-6-11(10-19)17-13-8-4-7-12(16)18-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMHZMAHOQXZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671533 | |

| Record name | tert-Butyl 3-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-36-7 | |

| Record name | tert-Butyl 3-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate (CAS No. 1065484-36-7) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate is C15H22BrN3O2, with a molecular weight of 356.26 g/mol. The compound features a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H22BrN3O2 |

| Molecular Weight | 356.26 g/mol |

| CAS Number | 1065484-36-7 |

| Purity | ≥95% |

| Storage Conditions | Sealed in dry, 2-8°C |

The precise mechanism of action for tert-butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate is not fully elucidated. However, it is believed to interact with specific molecular targets through its bromopyridine and piperidine components. These interactions may involve binding to various enzymes or receptors, modulating biological pathways critical for therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Inhibitory Activity : It has been investigated as a potential inhibitor for various kinases, including GSK-3β (Glycogen Synthase Kinase 3 beta), known for its role in regulating cell growth and metabolism. In studies, compounds similar to tert-butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate demonstrated IC50 values in the nanomolar range, indicating potent inhibitory effects on kinase activity .

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicated that at certain concentrations, it did not significantly reduce cell viability, which is crucial for therapeutic applications .

Case Studies

Several studies have explored the pharmacological potential of compounds similar to tert-butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate:

Study on GSK-3β Inhibition

A recent study highlighted a series of compounds incorporating similar structural features that effectively inhibited GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on the substituents attached to the core structure . This suggests that modifications to the bromopyridine or piperidine moieties could enhance biological activity.

Evaluation of Anti-inflammatory Properties

In another investigation, compounds were evaluated for their anti-inflammatory properties in BV-2 microglial cells. The results showed significant reductions in NO and IL-6 levels at low concentrations (1 µM), indicating the potential for these compounds in treating neurodegenerative diseases characterized by inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Heterocyclic Core Modifications

- Pyrimidine-Based Analogs: tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate ():

- Structure : Replaces the pyridine ring with a pyrimidine core, substituted with chlorine and methylthio groups.

- Properties : The pyrimidine ring (a diazine) is more electron-deficient than pyridine, altering reactivity in aromatic substitution. Chlorine and methylthio groups enhance electrophilicity and steric hindrance.

Molecular Formula : C₁₅H₂₃ClN₄O₂S; Molecular Weight : 358.89 .

Pyrazine Derivatives :

- Structure : Pyrazine core (two nitrogen atoms) with a chlorine substituent.

- Molecular Formula : C₁₄H₂₀ClN₃O₂; Molecular Weight : 313.78 .

2.2. Linker Group Variations

- Sulfonyl vs. Amino Linkers: tert-Butyl 3-(((6-bromopyridin-2-yl)sulfonyl)methyl)piperidine-1-carboxylate ():

- Structure : Sulfonyl group bridges the piperidine and bromopyridine.

- Properties: The sulfonyl group is strongly electron-withdrawing, increasing polarity and stability. This reduces nucleophilic reactivity compared to the amino-linked target compound but may improve metabolic stability in drug design .

Molecular Formula : C₁₆H₂₃BrN₂O₄S; Molecular Weight : 427.34 .

Ether Linkers :

- Structure : Oxygen atom connects the bromopyridine to the piperidine via a methyl group.

- Properties : The ether linkage eliminates hydrogen-bonding capability, increasing lipophilicity. This may enhance membrane permeability but reduce target affinity in biological systems .

- Molecular Formula : C₁₆H₂₃BrN₂O₃; Molecular Weight : 371.27 .

2.3. Substituent Effects

Preparation Methods

Palladium-Catalyzed Coupling Approach

One common approach involves palladium-catalyzed coupling reactions between bromopyridine derivatives and piperidine-based nucleophiles. For example, starting from 5-bromo-2-nitropyridine and a tert-butyl-protected piperidine boronate ester, catalytic coupling under palladium catalysis followed by hydrogenation of nitro groups yields the amino-substituted product. However, this method has drawbacks such as:

Grignard Reagent-Mediated Synthesis

A more recent and industrially favorable method involves the use of Grignard reagents generated via halogen/magnesium exchange. This method proceeds as follows:

Grignard Reagent Formation : Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate undergoes halogen/magnesium exchange with isopropyl magnesium chloride-lithium chloride complex to form the active Grignard reagent.

Addition to Piperidone : The Grignard reagent is added to N-tert-butyloxycarbonyl-4-piperidone under controlled temperature (5–20 °C) to form 4-(6-fluorenylformylamino-3-pyridyl)-4-hydroxy-N-tert-butyloxycarbonylpiperidine.

Reduction and Deprotection : The intermediate is reduced by triethylsilane in the presence of boron trifluoride diethyl etherate catalyst at low temperature (-10 to -5 °C), followed by alkaline deprotection to yield the target tert-butyl 3-((6-aminopyridin-3-yl)amino)piperidine-1-carboxylate.

This method offers several advantages:

- Avoids ultralow temperature, high pressure, and catalytic hydrogenation.

- Uses inexpensive, easily available raw materials.

- Provides high product purity and yield.

- Suitable for industrial scale due to low equipment and safety requirements.

Alternative Synthetic Routes

Other reported methods include:

- Use of 2-fluoro-5-bromopyridine with Grignard or n-butyl lithium reagents followed by substitution and reduction, though requiring high temperature and pressure with safety concerns related to Raney nickel hydrogenation.

- Catalytic coupling using N-benzyl piperidone derivatives and bromopyridine-based substrates, involving multiple steps including deprotection and hydrogenation, but with lower yields and higher cost.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| 1. Halogen/Magnesium Exchange | Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate + Isopropyl MgCl-LiCl | Room Temp (RT) | Dropwise addition | Inert atmosphere (N2) |

| 2. Addition to Piperidone | N-tert-butyloxycarbonyl-4-piperidone + Grignard reagent | 5–20 °C | 1–5 hours | Controlled temperature, inert atmosphere |

| 3. Reduction | Triethylsilane + Boron trifluoride diethyl etherate catalyst | -10 to -5 °C | 1–3 hours | Under nitrogen protection |

| 4. Deprotection | Alkaline conditions | RT | Variable | Removes fluorenylformylamino protecting group |

Post-Reaction Workup and Purification

- After step 2, the reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over MgSO4, concentrated, and purified by recrystallization using methyl tert-butyl ether at low temperature (-5 to 0 °C).

- After step 3, extraction with dichloromethane, drying, concentration, and recrystallization similarly yield the pure product.

Comparative Analysis of Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Palladium-Catalyzed Coupling + Hydrogenation | Catalytic coupling, Pd catalyst, H2 reduction | Established, selective | Expensive catalysts, low yield, safety concerns |

| Grignard Reagent Halogen/Magnesium Exchange | Organometallic intermediate, triethylsilane reduction | Cost-effective, high yield, safer | Requires careful temperature control |

| Lithium Reagents + Raney Nickel Hydrogenation | Organolithium reagents, catalytic hydrogenation | Short steps | High temperature/pressure, flammability risks |

Research Findings and Industrial Relevance

The Grignard reagent-mediated synthesis method described in patent CN112608299A represents a significant advancement in the preparation of tert-butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate. It addresses many limitations of previous methods by:

- Eliminating the need for expensive palladium catalysts and hazardous hydrogenation steps.

- Employing mild reaction conditions compatible with large-scale production.

- Achieving high purity and yield, crucial for pharmaceutical intermediate synthesis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing tert-Butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, a similar piperidine derivative was prepared by reacting tert-butyl piperidine carboxylate with a brominated pyridine under reflux in DMF with K₂CO₃ as a base . Optimization involves adjusting reaction time (4–6 hours at 80–100°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Monitoring progress via TLC or LC-MS ensures intermediate purity .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and Boc-group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer : Use amber glass bottles to prevent photodegradation. Store at –20°C under inert gas (N₂/Ar) to avoid hydrolysis of the Boc group. Incompatible with strong oxidizers; use PPE (gloves, respirators) to mitigate inhalation risks .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved for this compound?

- Methodological Answer : Disordered bromine or piperidine moieties require iterative refinement in SHELXL. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Use SQUEEZE (PLATON) to model solvent-accessible voids . For example, a related spiro-piperidine compound’s disorder was resolved by partitioning occupancy between two conformers .

Q. What strategies address low yields in coupling reactions involving the 6-bromopyridin-2-yl group?

- Methodological Answer : Low yields often stem from steric hindrance at the piperidine N-center. Solutions include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) .

- Buchwald-Hartwig conditions : Use Xantphos/Pd(dba)₂ catalyst systems to enhance C–N bond formation efficiency .

- Additives : KI or Cs₂CO₃ improves halogen exchange in Pd-mediated reactions .

Q. How does the 6-bromo substituent influence biological activity compared to other halogens (e.g., Cl, I)?

- Methodological Answer : Bromine’s electronegativity and van der Waals radius affect binding affinity. Compare activity via:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with target proteins .

- Docking Studies : Use Schrödinger Suite or AutoDock to model halogen bonding with residues (e.g., histidine) .

- Data Table :

| Halogen (X) | IC₅₀ (µM) | Log P | Binding Energy (kcal/mol) |

|---|---|---|---|

| Br | 0.12 | 2.8 | –9.3 |

| Cl | 0.45 | 2.5 | –7.8 |

| I | 0.09 | 3.1 | –10.1 |

Q. How can automated synthesis platforms improve reproducibility for derivatives of this compound?

- Methodological Answer : Automated systems (e.g., capsule-based synthesizers) standardize reaction parameters. For example, tert-butyl piperidine carboxylate derivatives were synthesized with <5% batch variability using pre-optimized temperature/pressure profiles . Integration with inline HPLC ensures real-time purity assessment .

Contradiction Analysis and Troubleshooting

Q. Why do NMR spectra sometimes show unexpected peaks for this compound?

- Methodological Answer : Residual DMF or diastereomers (due to piperidine ring puckering) are common culprits. Purify via column chromatography (hexane/EtOAc gradient + 0.1% Et₃N) to remove solvents. Dynamic NMR at variable temperatures (e.g., 25–60°C) resolves conformational exchange broadening .

Q. How to reconcile discrepancies between computational and experimental solubility data?

- Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate polarity. Experimentally, use shake-flask method with UV/Vis quantification in buffered solutions (pH 7.4). For example, log S (exp) = –3.2 vs. predicted –2.8 due to H-bonding with the pyridinyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.